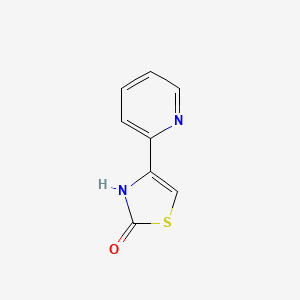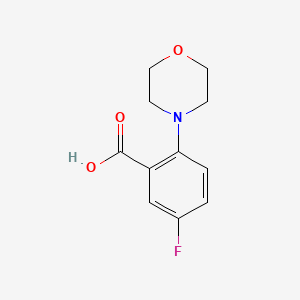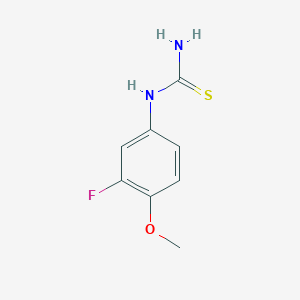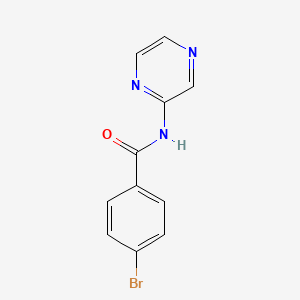![molecular formula C15H17FN2 B1438734 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 1154287-33-8](/img/structure/B1438734.png)
2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline
Vue d'ensemble
Description
“2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline” is a chemical compound with the molecular formula C15H17FN2 . It has an average mass of 244.307 Da and a monoisotopic mass of 244.137573 Da .
Molecular Structure Analysis
The molecular structure of “2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline” consists of 15 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.Applications De Recherche Scientifique
Hemoglobin Adduct Formation
4,4'-Methylenedianiline (MDA), a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI) and structurally related to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, demonstrates the formation of hemoglobin (Hb) adducts through peroxidative oxidation, indicating its potential bioactivation pathway and genotoxicity. The study emphasizes the significance of hemoglobin adduct analysis for understanding reactive intermediates in vivo and suggests the potential of similar aromatic amines for bioactivation pathways (Kautiainen, Wachtmeister, & Ehrenberg, 1998).
Synthesis of Primary Amino Acid Derivatives
Primary amino acid derivatives (PAADs), like 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The research underscores the role of substituents at the benzylamide site in influencing the anticonvulsant activities of PAADs, demonstrating the structure-activity relationship and the potential of such compounds in medical applications (King et al., 2011).
Metabolic Pathway Investigation
The metabolism of aromatic amines similar to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, such as 3-methyl-4-trifluoromethylaniline, has been characterized, revealing major metabolic pathways involving amine N-acetylation and methyl group C-oxidation. This study provides a deeper understanding of the metabolic fate and potential toxicity of such compounds in biological systems (Scarfe et al., 1999).
Vasodilator Responses Study
Compounds structurally related to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, such as 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, have been explored for their vasodilator activity, indicating their potential therapeutic use in treating cardiovascular diseases (Pankey et al., 2011).
Propriétés
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-18(10-12-5-3-2-4-6-12)11-13-9-14(16)7-8-15(13)17/h2-9H,10-11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBREKFEEPNWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)




![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)


![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)